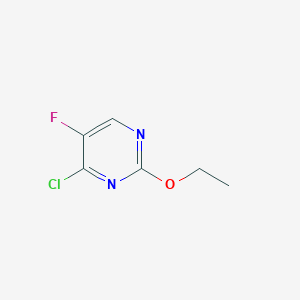

4-Chloro-2-ethoxy-5-fluoropyrimidine

描述

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Sciences

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of chemical entities that are indispensable to life and technology. acs.orggrowingscience.com Its derivatives are not only integral components of nucleic acids (cytosine, thymine, and uracil), but are also found in various vitamins and coenzymes. nih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidine analogues, leading to the development of a wide range of therapeutic agents. nih.govnih.gov

Nitrogen heterocycles are privileged structures in the design of bioactive molecules. growingscience.comnih.gov Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes them ideal for binding to biological targets like enzymes and receptors. Consequently, nitrogen-containing heterocyclic cores are prevalent in a multitude of pharmaceuticals, including antiviral, antibacterial, antifungal, and anticancer drugs. nih.gov In the realm of agrochemicals, these compounds are crucial for the development of modern herbicides, insecticides, and fungicides, contributing significantly to crop protection and food security. growingscience.com The structural diversity and synthetic tractability of nitrogen heterocyoles allow for the fine-tuning of their biological activity and physicochemical properties.

The introduction of halogen atoms onto the pyrimidine ring profoundly influences its electronic properties, reactivity, and biological profile. Halogens, being highly electronegative, can alter the acidity of nearby protons, modulate the lipophilicity of the molecule, and introduce a new site for metabolic attack or, conversely, block metabolism.

Fluorine, in particular, has unique properties that are highly sought after in medicinal chemistry. Its small size and high electronegativity can lead to enhanced binding affinity to target proteins and increased metabolic stability of the drug molecule. The substitution of a hydrogen atom with fluorine can also significantly alter the pKa of nearby functional groups. acs.org

Chlorine, while larger than fluorine, also imparts significant changes to the pyrimidine ring. The chloro-substituent can serve as a key reactive handle for further functionalization through various cross-coupling reactions, making chlorinated pyrimidines valuable intermediates in organic synthesis. thieme.de From a biological standpoint, the presence of chlorine can enhance the lipophilicity of a molecule, which can affect its absorption, distribution, and penetration across biological membranes.

Contextualization of 4-Chloro-2-ethoxy-5-fluoropyrimidine within the Broader Pyrimidine Landscape

This compound is a trifunctionalized pyrimidine that embodies the strategic use of halogenation. The presence of three distinct substituents—a chloro group at the 4-position, an ethoxy group at the 2-position, and a fluoro group at the 5-position—makes it a versatile building block in organic synthesis. The reactivity of each position is distinct, allowing for selective transformations. The chloro group is a prime site for nucleophilic aromatic substitution or cross-coupling reactions. The ethoxy group is generally stable but can be cleaved under certain conditions. The fluoro group, while generally less reactive towards substitution, significantly influences the electronic nature of the ring.

The incorporation of fluorine into the pyrimidine scaffold has been a highly successful strategy in drug discovery. One of the most well-known examples is 5-fluorouracil (B62378) (5-FU), a cornerstone of cancer chemotherapy for decades. The fluorine atom in 5-FU is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. The success of 5-FU has paved the way for the development of a plethora of other fluorinated pyrimidine-based drugs with a wide range of therapeutic applications, including antiviral and antifungal agents. acs.org The unique properties of fluorine continue to be exploited in the design of novel pharmaceuticals with improved efficacy and pharmacokinetic profiles.

Table 1: Examples of Fluorinated Pyrimidine-Based Drugs

| Drug Name | Therapeutic Area | Role of Fluorine |

| 5-Fluorouracil | Oncology | Essential for the inhibition of thymidylate synthase. |

| Capecitabine | Oncology | A prodrug that is metabolically converted to 5-fluorouracil. |

| Gemcitabine | Oncology | A difluorinated nucleoside analogue that inhibits DNA synthesis. |

| Emtricitabine | Antiviral (HIV) | A fluorinated nucleoside reverse transcriptase inhibitor. |

| Flucytosine | Antifungal | Converted to 5-fluorouracil within fungal cells. |

Chlorinated pyrimidines are workhorse intermediates in organic synthesis due to the reactivity of the C-Cl bond. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, in nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of diverse functional groups at the chlorinated position. thieme.de

Furthermore, chlorinated pyrimidines are excellent substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These powerful synthetic methods enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to assemble otherwise. The versatility of chlorinated pyrimidines as synthetic building blocks has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials.

Table 2: Common Reactions of Chlorinated Pyrimidines

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Aminopyrimidines, Alkoxypyrimidines, Thioetherpyrimidines |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst, Base | Aryl- or Heteroaryl-substituted pyrimidines |

| Stille Coupling | Organostannanes, Palladium catalyst | Aryl-, Heteroaryl-, or Alkyl-substituted pyrimidines |

| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-substituted pyrimidines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | N-Aryl- or N-Alkyl-aminopyrimidines |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-2-ethoxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVSCQCSEWBHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376613 | |

| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56076-20-1 | |

| Record name | 4-chloro-2-ethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Ethoxy 5 Fluoropyrimidine and Its Precursors

Advanced Synthetic Routes to the Core Pyrimidine (B1678525) Scaffold

The synthesis of the central 5-fluoropyrimidine (B1206419) ring is a critical phase, employing advanced organic chemistry strategies. These methods are designed to build the heterocyclic system with the fluorine atom already incorporated, which is often more efficient than attempting a late-stage fluorination of a pre-formed pyrimidine ring.

Cyclization Strategies for Fluoropyrimidine Ring Formation

Modern synthetic approaches frequently utilize fluorinated building blocks to construct the pyrimidine ring. One prominent method involves the cyclocondensation of a fluorinated C3 synthon with an amidine or a related N-C-N compound. nih.gov

A key intermediate in this strategy is potassium (Z)-2-cyano-2-fluoroethenolate, which can be synthesized in a three-step sequence starting from chloroacetamide. nih.govvcu.edu This enolate salt serves as a versatile precursor. Its reaction with various amidine hydrochlorides under mild conditions leads to the formation of 2-substituted-4-amino-5-fluoropyrimidines in high yields. nih.gov This method avoids the use of harsh or difficult-to-handle fluorinating agents. nih.govnih.gov

The general process can be summarized as follows:

Formation of the Fluorinated Building Block: Fluoroacetonitrile is generated from chloroacetamide and then undergoes a Claisen condensation with ethyl formate (B1220265) to yield potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov

Cyclocondensation: The fluorinated enolate is reacted with an appropriate amidine hydrochloride. The reaction proceeds without the need for additional basic additives and tolerates a wide range of functional groups on the amidine. nih.gov

Table 1: Cyclization of Potassium (Z)-2-cyano-2-fluoroethenolate with Various Amidines

| Amidine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Formamidine hydrochloride | 4-Amino-5-fluoropyrimidine | 85% | nih.gov |

| Acetamidine hydrochloride | 4-Amino-5-fluoro-2-methylpyrimidine | 93% | nih.gov |

| Benzamidine hydrochloride | 4-Amino-2-phenyl-5-fluoropyrimidine | 93% | nih.gov |

| 4-Chlorobenzamidine hydrochloride | 4-Amino-2-(4-chlorophenyl)-5-fluoropyrimidine | 93% | nih.gov |

An alternative classical approach involves the cyclization of β-dicarbonyl compounds, such as derivatives of malonic acid, with urea (B33335) or thiourea. wikipedia.org The initial synthesis of 5-fluorouracil (B62378) (5-FU), a key precursor, was based on reacting isothiourea salts with α-fluoro-β-ketoester enolates to generate the fluorinated pyrimidine skeleton. nih.gov

Halogenation Techniques for Introducing Chlorine and Fluorine Atoms

For the synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine, the crucial precursor is 2,4-dichloro-5-fluoropyrimidine (B19854). The synthesis of this intermediate involves the strategic introduction of chlorine atoms onto a 5-fluorinated pyrimidine ring, typically 5-fluorouracil (5-FU).

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a standard and effective chlorination reaction. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netchemicalbook.com The reaction often requires the presence of a tertiary amine base, such as N,N-dimethylaniline, which acts as an acid acceptor and catalyst. researchgate.netchemicalbook.com

The process involves heating 5-fluorouracil with an excess of phosphorus oxychloride and the base at elevated temperatures (around 100-114 °C) for several hours. researchgate.netchemicalbook.com Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent like dichloromethane. This method provides high yields of the desired dichlorinated product. chemicalbook.com Other chlorinating agents, such as triphosgene (B27547) in the presence of a tertiary amine catalyst, have also been developed as an alternative to phosphorus-based reagents. google.com

Table 2: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

| Chlorinating Agent | Base/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | 114 | 92.2% | researchgate.net |

| Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | ~100 | ~95% | chemicalbook.com |

| Triphosgene | Tertiary Amine | Reflux | High | google.com |

General halogenation of pyrimidine-like scaffolds can also be achieved using N-halosuccinimides (e.g., NCS for chlorination) or potassium halides in combination with a hypervalent iodine(III) reagent, which offers a milder, environmentally friendly alternative under aqueous conditions. rsc.orgtandfonline.com

In the context of synthesizing 5-fluoropyrimidines like the target compound, the fluorine atom is almost exclusively introduced by using a starting material that is already fluorinated, such as 5-fluorouracil or a fluorinated C3 building block. nih.govnih.gov Direct stereoselective fluorination of a pre-existing pyrimidine ring at the C5 position is not a common strategy for this class of compounds.

However, significant progress has been made in the broader field of asymmetric fluorination. For instance, highly π-facial selective and regioselective fluorination of chiral enamides has been achieved using electrophilic N-F reagents like Selectfluor™. nih.gov This method allows for the asymmetric construction of fluorinated stereogenic carbon centers, leading to chiral α-fluoro-imides. nih.gov While these advanced methodologies showcase the state-of-the-art in stereoselective C-F bond formation, they are more relevant to the synthesis of complex chiral molecules rather than the bulk synthesis of the 5-fluoropyrimidine core itself.

Introduction of the Ethoxy Moiety

The final step in the synthesis of this compound is the introduction of the ethoxy group onto the 2,4-dichloro-5-fluoropyrimidine precursor. This is accomplished through a nucleophilic aromatic substitution reaction.

Etherification Reactions in Pyrimidine Synthesis

The conversion of 2,4-dichloro-5-fluoropyrimidine to the desired product is achieved via an etherification reaction, typically by treatment with sodium ethoxide in ethanol (B145695). researchgate.net In 2,4-disubstituted pyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. However, the reaction conditions can be controlled to favor substitution at the desired position. For the synthesis of this compound, the reaction conditions are set to selectively replace the chlorine atom at the C2 position.

The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, demonstrating the high regioselectivity that can be achieved in these systems. researchgate.net A similar principle of regioselective substitution applies to the synthesis of the target compound from 2,4-dichloro-5-fluoropyrimidine.

Alternative one-pot etherification methods for pyrimidinones (B12756618) have been developed using reagents such as 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and cesium carbonate (Cs₂CO₃) to activate the pyrimidine ring for subsequent reaction with an alcohol. nih.gov This provides an operationally simple route to pyrimidine ethers. nih.gov

Optimization of Reaction Conditions for Ethoxy Group Incorporation

The introduction of an ethoxy group onto the pyrimidine core is a critical step in the synthesis of this compound. Optimization of this reaction focuses on achieving regioselectivity and high yield, typically by controlling temperature, solvent, and the nature of the ethoxide source.

A common strategy involves the nucleophilic substitution of a chloro substituent with an ethoxy group. In a related synthesis, 4,6-dichloro-2-(methylthio)pyrimidine was treated with sodium ethoxide (EtONa) in ethanol at approximately 20°C for 2 hours. researchgate.net This reaction exclusively yielded the mono-substituted product, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, in 89% yield. researchgate.net This high regioselectivity and yield under mild conditions highlight the preferential reactivity of the C4/C6 position over the C2 position in certain pyrimidine systems.

The choice of base and solvent system is paramount. The use of sodium ethoxide in ethanol is a standard and effective method. The optimization process often involves screening different bases (e.g., potassium ethoxide) and solvents (e.g., tetrahydrofuran, DMF) to minimize side-product formation and improve yield. researchgate.net Temperature control is also crucial, as higher temperatures can lead to di-substitution or decomposition.

| Parameter | Condition | Outcome | Reference |

| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine | researchgate.net | |

| Reagent | Sodium Ethoxide (EtONa) | researchgate.net | |

| Solvent | Ethanol (EtOH) | researchgate.net | |

| Temperature | ~20 °C | High regioselectivity for mono-ethoxylation | researchgate.net |

| Reaction Time | 2 hours | researchgate.net | |

| Product | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | researchgate.net | |

| Yield | 89% | researchgate.net |

This table illustrates optimized conditions for a selective ethoxylation reaction on a related dichloropyrimidine scaffold.

Derivatization from Key Intermediates

The synthesis of this compound is most efficiently achieved by derivatizing highly functionalized pyrimidine intermediates.

Synthesis from 2,4-Dichloro-5-fluoropyrimidine

The most direct route to this compound involves the selective nucleophilic substitution of one chlorine atom on the readily available precursor, 2,4-dichloro-5-fluoropyrimidine. sigmaaldrich.comnih.gov The key to this synthesis is achieving regioselective substitution at the C2 position. The presence of the fluorine atom at C5 influences the electron distribution of the pyrimidine ring, making the C2 and C4 positions highly electrophilic.

The reaction typically involves treating 2,4-dichloro-5-fluoropyrimidine with one equivalent of sodium ethoxide in a suitable solvent like ethanol or THF at a controlled temperature. The C4 position in 5-fluorinated pyrimidines is generally more reactive towards nucleophiles than the C2 position. Therefore, direct selective ethoxylation at C2 can be challenging and may require specific catalysts or protecting group strategies to achieve the desired isomer. However, literature on analogous systems shows that careful control of reaction conditions, such as low temperatures, can favor substitution at one position over the other. The synthesis of 2,4-dichloro-5-fluoropyrimidine itself is optimized from 5-fluorouracil using reagents like phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline, achieving yields up to 92.2%. researchgate.net

Reaction Scheme: 2,4-Dichloro-5-fluoropyrimidine + NaOEt → this compound + NaCl

| Parameter | General Condition | Purpose |

| Starting Material | 2,4-Dichloro-5-fluoropyrimidine | Dichloro precursor allows for selective substitution |

| Reagent | Sodium Ethoxide (NaOEt) | Nucleophile for ethoxy group introduction |

| Stoichiometry | ~1 equivalent | To favor mono-substitution |

| Solvent | Ethanol, THF | To solubilize reactants |

| Temperature | Low to ambient | To control regioselectivity |

This table outlines the general conditions for the synthesis of this compound from its dichlorinated precursor.

Synthesis from 2-Amino-5-fluoropyrimidine Derivatives

An alternative synthetic approach can be envisioned starting from 2-amino-5-fluoropyrimidine derivatives. This multi-step pathway would involve transforming the amino group into a chloro group and introducing the ethoxy group at the appropriate position. For instance, a starting material like 2-amino-4-chloro-5-fluoropyrimidine (B157395) could potentially be used. synquestlabs.com

A plausible, though less direct, route could involve the following transformations:

Diazotization: The amino group of a 2-amino-5-fluoropyrimidine derivative can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

Sandmeyer Reaction: The diazonium salt can then be treated with a copper(I) chloride catalyst to replace the diazo group with a chlorine atom.

Ethoxylation: The subsequent introduction of the ethoxy group would proceed as described in the previous sections.

A related synthesis involves reacting 2-amino-4-chloro-pyrimidine with various amines under microwave irradiation to produce substituted 2,4-diaminopyrimidines. nih.gov While this demonstrates the reactivity of the chloro group, a pathway to this compound would require substituting the amino group for a second chloro group, which is a complex transformation. A more feasible approach starts from a precursor like 2-methoxy-5-fluorouracil, which is chlorinated to 2-methoxy-4-chloro-5-fluoropyrimidine and then can be further modified. google.com

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods, a concept known as green chemistry. researchgate.net The synthesis of pyrimidine derivatives, including this compound, can be improved by incorporating these principles. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidine synthesis include:

Catalysis: Utilizing catalysts instead of stoichiometric reagents reduces waste. For example, phase-transfer catalysts can be employed in nucleophilic substitution reactions to enhance reaction rates and minimize the use of harsh organic solvents. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and cleaner products compared to conventional heating. nih.govmdpi.com The synthesis of pyrimidine derivatives has been shown to be highly effective using this method. rasayanjournal.co.in

Solvent-Free or Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions minimizes environmental impact. rasayanjournal.co.innih.gov Mechanochemical methods, where reactions are induced by grinding solid reactants, represent an energy-efficient, solvent-free alternative. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition and cyclization reactions over substitution and elimination reactions where possible.

For the synthesis of this compound, a greener approach to the chlorination of the 5-fluorouracil precursor could involve replacing phosphorus oxychloride with a less hazardous chlorinating agent and minimizing solvent use. google.com Similarly, the ethoxylation step could be optimized to use a catalytic amount of base or be performed in a recyclable, green solvent.

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Waste Prevention | One-pot synthesis, telescoping reactions to avoid intermediate isolation. rasayanjournal.co.in |

| Atom Economy | Utilizing cyclocondensation reactions that incorporate most atoms from the reactants. |

| Less Hazardous Synthesis | Replacing toxic reagents like phosphorus oxychloride with safer alternatives. nih.govgoogle.com |

| Safer Solvents & Auxiliaries | Using water, ethanol, or ionic liquids instead of chlorinated solvents or DMF. rasayanjournal.co.innih.gov |

| Energy Efficiency | Employing microwave-assisted or mechanochemical synthesis to reduce energy consumption and reaction times. mdpi.comnih.gov |

| Use of Catalysis | Using recyclable catalysts for chlorination or substitution reactions. rasayanjournal.co.inmdpi.com |

Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethoxy 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for aryl and heteroaryl halides. The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups on the ring is crucial as they stabilize the anionic intermediate, thereby facilitating the reaction. In pyrimidine (B1678525) systems, the two ring nitrogen atoms are strongly electron-withdrawing, rendering the carbon positions susceptible to nucleophilic attack.

Reactivity of the Chlorine Atom at Position 4

In 4-Chloro-2-ethoxy-5-fluoropyrimidine, the chlorine atom at the C4 position is the primary site for nucleophilic attack. For dihalopyrimidines, such as the parent 2,4-dichloropyrimidine, substitution is generally favored at the C4 position over the C2 position. stackexchange.com This preference is often explained by frontier molecular orbital (FMO) theory, which shows that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient on the C4 carbon, indicating it is the more electrophilic site. stackexchange.com The C4 position is para to one ring nitrogen and ortho to the other, receiving strong electronic activation from both, which effectively stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at this site. This established principle of reactivity for halopyrimidines indicates that the C4-chloro substituent is the most probable leaving group in SNAr reactions.

Influence of the Ethoxy and Fluorine Substituents on SNAr Pathways

The substituents at the C2 and C5 positions significantly modulate the reactivity of the pyrimidine ring.

Fluorine at C5: The fluorine atom at the C5 position is a potent electron-withdrawing group due to its high electronegativity. Its presence further deactivates the pyrimidine ring towards electrophilic attack and, more importantly, strongly activates it towards nucleophilic substitution. An electron-withdrawing substituent at C5 enhances the inherent preference for substitution at the C4 position by providing additional stabilization for the negative charge that develops in the Meisenheimer intermediate. wuxiapptec.comnih.gov This effect makes the C4 carbon even more electrophilic and lowers the activation energy for the substitution pathway.

Regioselectivity and Chemoselectivity in Substitution Reactions

The combined electronic effects of the pyrimidine ring nitrogens and the C5-fluoro substituent overwhelmingly favor the displacement of the chlorine atom at the C4 position. This leads to a high degree of regioselectivity and chemoselectivity in SNAr reactions. Nucleophiles will preferentially attack the C4 position, leaving the C2-ethoxy and C5-fluoro groups intact under standard conditions. The chlorine atom is a better leaving group than the ethoxy group, and the C-F bond is generally very strong and less prone to cleavage in SNAr reactions compared to the C-Cl bond.

Table 1: Representative SNAr Reaction of this compound

| Reactant | Nucleophile (Nu-H) | Product | Conditions |

|---|---|---|---|

| This compound | R-NH₂ (Amine) | 4-(Alkylamino)-2-ethoxy-5-fluoropyrimidine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, CH₃CN), Heat |

| This compound | R-OH (Alcohol) | 4-(Alkoxy)-2-ethoxy-5-fluoropyrimidine | Strong Base (e.g., NaH), Solvent (e.g., THF) |

| This compound | R-SH (Thiol) | 2-Ethoxy-5-fluoro-4-(alkylthio)pyrimidine | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) |

Transformations Involving the Ethoxy Group

While the C4-chloro group is the most reactive site, the C2-ethoxy group can also undergo chemical transformations, typically under different and more forcing reaction conditions.

Cleavage Reactions of the Ether Linkage

The ether linkage of the C2-ethoxy group can be cleaved, most commonly under strong acidic conditions. This reaction converts the 2-ethoxy-pyrimidine into a pyrimidin-2-one derivative. The process involves protonation of the ether oxygen by a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), followed by nucleophilic attack by a water molecule and subsequent loss of ethanol (B145695). This type of hydrolysis is a known transformation for 2-alkoxypyrimidines. For instance, a similar compound, 2-methoxy-4-amino-5-fluoropyrimidine, is hydrolyzed with HCl to produce 2-hydroxy-4-amino-5-fluoropyrimidine (which exists as the pyrimidinone tautomer). google.com

Table 2: Acid-Catalyzed Cleavage of the Ethoxy Group

| Reactant | Reagent | Product |

|---|---|---|

| 4-Substituted-2-ethoxy-5-fluoropyrimidine | Aqueous HCl or HBr, Heat | 4-Substituted-5-fluoro-1H-pyrimidin-2-one |

Trans-etherification Processes

Trans-etherification involves the substitution of one alkoxy group for another. In the context of this compound, this would entail reacting the compound with a different alcohol (R'-OH) to replace the ethoxy group with a new alkoxy group (R'-O). Such reactions on electron-deficient heteroaromatics are plausible but often require more forcing conditions than the initial substitution of the halide. In some systems, an alkoxy group can be displaced by a nucleophile, such as an amine, after the more labile halide has already been substituted. chemrxiv.org A trans-etherification reaction would likely proceed via a similar SNAr mechanism at the C2 position, catalyzed by either acid or a strong base, where the incoming alcohol acts as the nucleophile. Direct examples for this specific substrate are not prevalent, but the reaction is mechanistically feasible, especially after the C4 position has been functionalized.

Reactions at the Fluorine Position

The fluorine substituent at the C5 position of this compound is a key determinant of its reactivity profile. While often considered a stable substituent, the C-F bond can participate in specific reactions, including defluorination and activation under certain conditions.

Potential for Defluorination Pathways

Defluorination, the removal of a fluorine atom, from aromatic and heteroaromatic rings is a significant transformation. In the context of fluoropyrimidines, oxidative defluorination pathways have been noted, particularly in biological systems. hyphadiscovery.com This can lead to the formation of phenolic compounds and the release of fluoride (B91410) ions. hyphadiscovery.com While direct studies on this compound are not prevalent in the reviewed literature, the general mechanism involves the enzymatic or chemical oxidation of the pyrimidine ring, which can lead to the formation of reactive intermediates like quinones or quinone imines. hyphadiscovery.com These intermediates can then undergo nucleophilic attack, resulting in the displacement of the fluorine atom.

Another potential, though less common, pathway is reductive defluorination. This typically requires potent reducing agents or specific catalytic systems to cleave the strong C-F bond.

A recent study on the selective defluorination of trifluoromethyl substituents highlighted a method involving base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. nih.govbris.ac.ukresearchgate.net Although this study focuses on CF3 groups, the principle of generating a reactive intermediate that facilitates fluoride elimination could be conceptually relevant to the C-F bond at the 5-position of the pyrimidine ring under specific reaction conditions.

Table 1: Potential Defluorination Pathways and Key Factors

| Pathway | Description | Key Requirements/Observations |

| Oxidative Defluorination | Formation of an oxidized intermediate (e.g., quinone imine) followed by nucleophilic displacement of fluoride. hyphadiscovery.com | Often enzyme-mediated (e.g., Cytochrome P450). hyphadiscovery.com Can lead to the formation of phenolic metabolites. hyphadiscovery.com |

| Reductive Defluorination | Direct cleavage of the C-F bond by a reducing agent. | Typically requires strong reducing agents or specific catalysts. |

| Elimination-Addition | Base-promoted elimination to form a reactive intermediate, followed by nucleophilic attack. nih.govbris.ac.ukresearchgate.net | Demonstrated for CF3 groups; potential for adaptation to single C-F bonds under specific conditions. nih.govbris.ac.ukresearchgate.net |

C-F Bond Activation Studies

The activation of C-F bonds, which are among the strongest single bonds in organic chemistry, is a field of intensive research. Transition metal complexes have been shown to mediate the cleavage of C-F bonds in fluoroaromatics. ox.ac.ukyork.ac.ukresearchgate.netnih.govmdpi.com These reactions can proceed through various mechanisms, including oxidative addition, where the metal center inserts into the C-F bond. ox.ac.ukyork.ac.uk

Studies on fluoropyridines and other fluoroheteroaromatics have demonstrated that metals like nickel, palladium, and platinum can activate C-F bonds. ox.ac.ukyork.ac.uk The regioselectivity of this activation can be influenced by other substituents on the aromatic ring. ox.ac.uk For instance, in some systems, there is a preference for the activation of C-F bonds that are ortho to the metal-coordinating atom. ox.ac.uk In the case of this compound, the nitrogen atoms of the pyrimidine ring could direct a transition metal catalyst to activate the adjacent C-F bond.

The choice of the transition metal and the ligands is crucial. mdpi.com Nickel complexes, for example, have been shown to be effective for C-F bond activation. york.ac.ukmdpi.com The reaction can also be influenced by the reaction conditions, such as temperature and the presence of additives. mdpi.com

Table 2: Examples of Transition Metal-Mediated C-F Bond Activation

| Metal/Catalyst System | Substrate Class | Observation | Reference |

| Nickel Complexes | Fluoro-aromatics | Catalyzes cross-coupling and hydro-defluorination reactions. mdpi.com | mdpi.com |

| Palladium Complexes | Fluoropyridines | Can react at the 4-position of the heterocycle. york.ac.uk | york.ac.uk |

| Platinum Complexes | Fluoroaromatics | Can undergo rearrangement to form a metal alkyl and a fluorophosphine complex. ox.ac.ukyork.ac.uk | ox.ac.ukyork.ac.uk |

| Rhodium Silyl Complexes | Fluorinated Heteroaromatics | Can lead to borylation of a C-F bond. york.ac.uk | york.ac.uk |

Advanced Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing synthetic routes and predicting product outcomes.

Computational Chemistry for Reaction Pathway Elucidation

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms that are difficult to study experimentally. researchgate.net For nucleophilic aromatic substitution (SNA_r_) reactions, computational models can be used to calculate the energies of transition states and intermediates, thereby predicting the most likely reaction pathway. researchgate.netnih.govnih.gov

In the context of substituted pyrimidines, computational studies can elucidate the regioselectivity of nucleophilic attack. For a molecule like this compound, a nucleophile could potentially attack at the C4 (displacing chloride) or C2 (displacing the ethoxy group) positions. The fluorine at C5 strongly influences the electrophilicity of the adjacent carbon atoms. Computational analysis of the transition state energies for the different substitution pathways would reveal the kinetically favored product. researchgate.net

Recent research has also highlighted the existence of concerted nucleophilic aromatic substitution (cSNA_r_) mechanisms, where the bond-forming and bond-breaking steps occur in a single transition state, bypassing the traditional Meisenheimer intermediate. nih.govnih.gov Computational studies are instrumental in distinguishing between stepwise and concerted pathways. nih.govnih.gov

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions. For the key transformations of this compound, such as nucleophilic substitution reactions, kinetic analysis would involve monitoring the concentration of reactants and products over time.

The rate of nucleophilic substitution on a fluoropyrimidine is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. A Hammett plot, which correlates reaction rates with substituent constants, could be used to quantify the electronic effect of the fluorine and chlorine atoms on the reactivity of the pyrimidine ring. nih.gov

Applications in Organic Synthesis and Medicinal Chemistry

A Versatile Building Block for Complex Molecular Architectures

The reactivity of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-Chloro-2-ethoxy-5-fluoropyrimidine an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, paving the way for the construction of intricate molecular frameworks.

Precursor in the Synthesis of Pharmaceutically Relevant Compounds

The pyrimidine scaffold is a cornerstone in the architecture of numerous therapeutic agents. While direct examples of marketed drugs synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds. For instance, the related compound, 2,4-dichloro-5-fluoropyrimidine (B19854), is a key intermediate in the synthesis of the widely used antifungal drug Voriconazole. google.com This highlights the potential of fluorinated and chlorinated pyrimidines in the development of potent pharmaceuticals. The presence of the ethoxy group and the fluorine atom in this compound can further modulate the physicochemical properties and biological activity of the resulting molecules.

Intermediate in the Creation of Agrochemicals

Design and Synthesis of Novel Pyrimidine Derivatives

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of libraries of novel pyrimidine derivatives. By systematically modifying the substituents on the pyrimidine ring, chemists can explore new chemical spaces and develop compounds with tailored properties.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies originating directly from this compound are not extensively published, research on analogous 4-amino-5-chloro-2-ethoxybenzamides has been conducted to evaluate their potential as gastroprokinetic agents. nih.gov In these studies, modifications of the molecule, including the replacement of a morpholine (B109124) oxygen with other atoms, led to variations in gastric emptying activity, demonstrating the impact of subtle structural changes. nih.gov Such studies underscore the value of using well-defined building blocks like this compound to systematically probe the structural requirements for a desired biological effect.

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a key tool in drug design to optimize potency, selectivity, and pharmacokinetic properties. The fluorine atom and the ethoxy group on this compound are themselves bioisosteric replacements for other functionalities. For example, fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group to block metabolic pathways or enhance binding affinity. The ethoxy group can be considered a bioisostere for other alkoxy or even substituted amino groups. While specific studies detailing bioisosteric replacements on the this compound scaffold are not prominent in the literature, its structure invites such explorations to fine-tune the properties of derivative compounds.

Contributions to Drug Discovery and Development Pipelines

The utility of this compound as a versatile building block directly contributes to the early stages of drug discovery and development. By providing a reliable route to novel chemical entities, it enables the exploration of new therapeutic targets and the development of lead compounds. The synthesis of diverse libraries of compounds from this precursor allows for high-throughput screening to identify hits with desired biological activities. Although specific drug candidates originating from this compound are not publicly disclosed in clinical development, the foundational role of such halogenated pyrimidines in generating chemical diversity is a critical component of the modern drug discovery engine.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6ClFN2O | researchgate.net |

| Molecular Weight | 176.57 g/mol | researchgate.net |

| CAS Number | 56076-20-1 | researchgate.net |

| Appearance | Liquid | cymitquimica.com |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| SMILES | CCOC1=NC=C(C(=N1)Cl)F | researchgate.net |

| InChIKey | BUVSCQCSEWBHDI-UHFFFAOYSA-N | cymitquimica.com |

Development of Enzyme Inhibitors

The 5-fluoropyrimidine (B1206419) scaffold is a well-established pharmacophore in the design of enzyme inhibitors, most notably in the area of oncology. While this compound itself is not the final active inhibitor, it is a key starting material for a class of potent enzyme inhibitors known as protein kinase inhibitors.

Kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of specific kinase inhibitors is therefore a major focus of modern drug discovery. Research has shown that derivatives of 2,4-disubstituted-5-fluoropyrimidines are effective inhibitors of several protein kinases.

For instance, a series of 2,4-diamino-5-fluoropyrimidine derivatives have been synthesized and evaluated as inhibitors of Protein Kinase C theta (PKCθ), an enzyme critical for T-cell signaling. nih.gov In this context, this compound can be used as a precursor, where the chloro and ethoxy groups are sequentially or simultaneously replaced by various amine nucleophiles to generate a library of potential inhibitors. Similarly, novel 2,4-dianilino-5-fluoropyrimidine derivatives have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of cancer. nih.gov The synthesis of these molecules relies on the reactivity of a chloropyrimidine intermediate like the title compound to introduce the necessary dianilino substitutions.

Table 1: Examples of Kinase Inhibitor Scaffolds Derived from 5-Fluoropyrimidines

| Target Enzyme | Core Scaffold | Implication for this compound |

| Protein Kinase C theta (PKCθ) | 2,4-Diamino-5-fluoropyrimidine | Serves as a key intermediate for synthesis via nucleophilic substitution of the chloro and ethoxy groups. nih.gov |

| Anaplastic Lymphoma Kinase (ALK) | 2,4-Dianilino-5-fluoropyrimidine | Acts as a foundational building block to construct the target dianilino structure. nih.gov |

Modulation of Biological Receptors

The utility of this compound extends to the synthesis of compounds designed to modulate the function of biological receptors. Receptor-modulating drugs are essential for treating a wide range of conditions. The pyrimidine core is a versatile scaffold for presenting substituents in a specific three-dimensional arrangement to achieve high-affinity binding to receptor targets.

A prominent example is found in the field of receptor tyrosine kinases (RTKs), a class of cell surface receptors that are crucial for cellular signaling. Anaplastic Lymphoma Kinase (ALK) is a member of this class. nih.gov As mentioned previously, 2,4-dianilino-5-fluoropyrimidine derivatives have been synthesized as potent ALK inhibitors. nih.gov These compounds function by blocking the ATP-binding site of the receptor's kinase domain, thereby inhibiting its signaling cascade. The synthesis of these receptor modulators originates from precursors like this compound, highlighting its role in creating therapeutics that interact with and modulate critical biological receptors. nih.gov

Advanced Methodologies in Target-Oriented Synthesis

The efficient construction of complex molecules from simpler precursors is a central goal of organic synthesis. This compound is a substrate amenable to various advanced synthetic strategies aimed at creating medicinally relevant compounds.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. mdpi.com This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.commdpi.com Well-known MCRs like the Ugi, Passerini, and Hantzsch reactions are staples in the synthesis of heterocyclic libraries. mdpi.com

Despite the advantages of MCRs for creating medicinally relevant structures, a review of the current literature does not provide specific examples of this compound being directly employed as a substrate in a multi-component reaction strategy. Its application in synthesis appears to be predominantly through sequential, step-wise derivatization.

Catalytic Approaches in Derivatization

The derivatization of this compound into more complex molecules, such as the kinase inhibitors discussed, often relies on advanced catalytic methods. The chlorine atom at the 4-position is an ideal handle for transition metal-catalyzed cross-coupling reactions.

Specifically, palladium-catalyzed reactions such as the Buchwald-Hartwig amination are standard methods for forming carbon-nitrogen bonds. This type of reaction would be highly applicable for synthesizing the 2,4-dianilino- and 2,4-diamino-5-fluoropyrimidine scaffolds from the title compound. In such a synthetic route, a palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the coupling of various anilines or amines at the C4 position of the pyrimidine ring. A subsequent reaction could then modify or replace the C2-ethoxy group to complete the synthesis of the target inhibitor. This catalytic approach offers a versatile and controlled way to build the molecular complexity required for potent biological activity.

Spectroscopic and Computational Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for confirming the covalent structure of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information, which, when combined, allows for an unambiguous determination of the molecular architecture of 4-Chloro-2-ethoxy-5-fluoropyrimidine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular framework by probing the chemical environment of each hydrogen and carbon atom.

In a typical ¹H NMR spectrum of the parent compound, the ethoxy group would display a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The single proton on the pyrimidine (B1678525) ring would appear as a doublet, with its chemical shift influenced by the adjacent fluorine and nitrogen atoms.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The chemical shifts of the carbons in the pyrimidine ring are particularly informative, as they are directly affected by the attached chloro, fluoro, and ethoxy groups. Advanced 2D NMR techniques, such as HSQC and HMBC, are used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. For more complex derivatives, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions, providing crucial information about the molecule's preferred conformation, such as the spatial orientation of the ethoxy group relative to the pyrimidine ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | ~8.2 (d) | - |

| -O-CH₂-CH₃ | ~4.5 (q) | ~65 |

| -O-CH₂-CH₃ | ~1.4 (t) | ~14 |

| C-Cl | - | ~158 |

| C-OEt | - | ~165 |

| C-F | - | ~140 (d) |

| C-H | - | ~145 (d) |

Mass Spectrometry (MS) is a vital analytical tool used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can verify its elemental composition by providing a highly accurate mass measurement (calculated exact mass: 176.0153 Da). nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. miamioh.edu The fragmentation of the molecule under MS conditions can provide further structural confirmation. dtic.mil Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment | Proposed Loss | Predicted m/z |

| [M - C₂H₄]⁺ | Loss of ethylene (B1197577) from ethoxy group | 148 |

| [M - Cl]⁺ | Loss of chlorine radical | 141 |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | 131 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govyoutube.com Each functional group within a molecule has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds. core.ac.uk

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups. researchgate.net For instance, C-O stretching vibrations of the ethoxy group, C=N and C=C stretching within the pyrimidine ring, and the distinct C-Cl and C-F stretching vibrations would all be present in the spectrum. IR spectroscopy is particularly sensitive to polar bonds, making the C-F, C-Cl, and C-O bonds produce strong signals. nih.gov

Raman spectroscopy provides complementary information. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, the symmetric vibrations of the pyrimidine ring might be more prominent in the Raman spectrum. nih.gov Together, these two techniques provide a comprehensive vibrational profile of the molecule. youtube.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| C=N / C=C (Pyrimidine Ring) | Stretching | 1600-1450 |

| C-O (Ether) | Stretching | 1260-1000 |

| C-F | Stretching | 1400-1000 |

| C-Cl | Stretching | 800-600 |

Computational Chemistry for Molecular Design and Property Prediction

Computational chemistry has become an essential partner to experimental work, enabling the prediction of molecular properties and the rational design of new chemical entities. youtube.com By modeling molecules in silico, researchers can gain insights into electronic structure, reactivity, and potential biological interactions before undertaking extensive laboratory synthesis. nih.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic structure of molecules like this compound. nih.govaps.org These calculations can accurately predict molecular geometries, orbital energies, and the distribution of electron density.

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. emerginginvestigators.org Furthermore, mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this pyrimidine derivative, the nitrogen atoms are expected to be nucleophilic sites, while the carbon atom bonded to chlorine is a likely site for nucleophilic attack, guiding the design of subsequent chemical reactions. emerginginvestigators.orgmdpi.com

When derivatives of this compound are investigated for biological applications, molecular docking and dynamics simulations are powerful predictive tools. mdpi.comnih.govremedypublications.com Molecular docking involves placing the 3D structure of the small molecule (ligand) into the binding site of a biological target, such as a protein or enzyme. mdpi.comnih.gov The software then calculates a score based on the predicted binding affinity, ranking different derivatives based on their potential to interact favorably with the target.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over time, providing a dynamic view of the interaction. This allows researchers to assess the stability of the predicted binding pose and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. These computational insights are invaluable for prioritizing which derivatives to synthesize and test experimentally, thereby accelerating the discovery process. mdpi.comnih.gov

Prediction of Pharmacokinetic and Pharmacodynamic Properties

In the contemporary landscape of drug discovery and development, the early in silico assessment of a compound's pharmacokinetic and pharmacodynamic profiles is a critical step. This computational screening allows for the anticipation of a molecule's behavior in a biological system, thereby guiding further research and circumventing potential late-stage clinical failures. For the chemical compound this compound, a comprehensive analysis of its Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, as well as its drug-likeness, has been conducted using predictive computational models.

These predictions are rooted in the compound's structural features and physicochemical properties. Such in silico tools leverage vast datasets of known molecules to forecast the likely disposition of a novel compound within the body. It is important to note that these are theoretical predictions and actual in vivo outcomes may vary.

Pharmacokinetic Profile Prediction

The pharmacokinetic properties of a potential drug candidate determine its concentration and duration at the target site. Key parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes are crucial for its efficacy and safety.

Absorption and Distribution:

The oral bioavailability of a compound is largely dependent on its absorption from the gastrointestinal (GI) tract and its ability to permeate biological membranes. Predictions suggest that this compound exhibits high gastrointestinal absorption. The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. Computational models predict that this compound is not likely to cross the blood-brain barrier.

A key determinant in a drug's distribution is its binding to plasma proteins. While specific quantitative predictions for plasma protein binding are not available, the lipophilicity of the compound suggests a degree of binding is likely. The volume of distribution (VD) is another critical parameter that indicates the extent of a drug's distribution in the body's tissues.

Metabolism:

The metabolism of xenobiotics is primarily carried out by the cytochrome P450 (CYP) family of enzymes. Predicting a compound's interaction with these enzymes is vital to foresee potential drug-drug interactions. Computational analysis indicates that this compound is not a substrate for the major metabolizing enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Furthermore, it is not predicted to be an inhibitor of these key enzymes, suggesting a lower propensity for metabolic drug-drug interactions.

Excretion:

The clearance of a drug from the body is a measure of its elimination rate. While a precise clearance value is not computationally predicted, the compound's properties suggest it would likely be eliminated through a combination of metabolism and renal excretion.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Parameter | Predicted Value |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Drug-Likeness and Physicochemical Properties

"Drug-likeness" is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability. This is often evaluated using rules such as Lipinski's rule of five. nih.gov A compound is considered to have good oral bioavailability if it does not violate more than one of Lipinski's rules. nih.gov

The physicochemical properties of this compound have been calculated and are presented in the table below.

Table 2: Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | 176.58 g/mol | < 500 Da (Pass) |

| LogP (Octanol/Water Partition Coefficient) | 1.90 | ≤ 5 (Pass) |

| Hydrogen Bond Donors | 0 | ≤ 5 (Pass) |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Pass) |

| Molar Refractivity | 40.50 | 40-130 (Pass) |

| Lipinski Violations | 0 | - |

As indicated in the table, this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. nih.govswissadme.ch

Lack of Publicly Available Data on the Biological Activity of this compound Derivatives

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available research focused on the biological and pharmacological activities of derivatives of the chemical compound this compound. The specified outline requires an in-depth analysis of anticancer, antimicrobial, anti-inflammatory, and neurological properties of these specific derivatives.

The parent compound, this compound, is documented primarily as a chemical intermediate or building block used in organic synthesis. While pyrimidine and its analogs form the backbone of many biologically active molecules, including anticancer and antiviral drugs, specific studies detailing the synthesis of derivatives from this compound and their subsequent pharmacological evaluation are not present in the accessed scientific literature.

Searches for information on the biological activities outlined—including anticancer potential, inhibition of cellular proliferation, induction of apoptosis, antimicrobial, anti-inflammatory, and neurological effects—did not yield results for compounds directly derived from this compound. The available research focuses on other classes of fluorinated and chlorinated heterocyclic compounds which, while sharing some structural features, are not derivatives of the requested molecule and therefore fall outside the strict scope of this article.

Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the provided structure due to the absence of specific research data on the derivatives of this compound.

Biological and Pharmacological Investigations of Derivatives

Mechanisms of Action at the Molecular and Cellular Level

Derivatives of 5-fluoropyrimidines, the class to which 4-Chloro-2-ethoxy-5-fluoropyrimidine belongs, exert their biological effects through a multi-pronged attack on cellular machinery. These mechanisms primarily involve direct enzyme inhibition and the disruption of nucleic acid synthesis and function.

The biological activity of fluoropyrimidine derivatives is often rooted in their ability to inhibit key enzymes essential for cancer cell proliferation and survival.

Thymidylate Synthase (TS) Inhibition: The most well-documented mechanism of action for 5-fluoropyrimidine (B1206419) compounds is the inhibition of thymidylate synthase (TS). Intracellularly, these compounds are metabolized into active forms, primarily 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP). FdUMP mimics the natural substrate of TS, deoxyuridine monophosphate (dUMP). It binds to the nucleotide-binding site of the enzyme, forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate. This complex effectively sequesters the enzyme, halting the conversion of dUMP to deoxythymidine monophosphate (dTMP), the sole de novo source for DNA synthesis. The resulting depletion of dTMP leads to an imbalance of deoxynucleotides, which inhibits DNA replication and repair, ultimately inducing "thymineless death" in rapidly dividing cells.

Kinase Inhibition: The pyrimidine (B1678525) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of pyrimidines have been developed to target a wide array of kinases, including:

Src Kinase: The Src proto-oncogene is a protein tyrosine kinase involved in various signaling pathways in cancer. Pyrazolopyrimidine derivatives have been identified as highly selective SRC inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth. Thienopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Furano-pyrimidine derivatives have been optimized as potent Aurora kinase inhibitors.

Spleen Tyrosine Kinase (Syk): Aminopyridine derivatives have been developed as highly potent Syk inhibitors with nanomolar activity.

The potency of these inhibitors is often determined through in vitro kinase assays, with results expressed as the half-maximal inhibitory concentration (IC50).

Cytochrome P450 (CYP) Inhibition: Drug-drug interactions are a significant concern in therapy, often arising from the inhibition of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. The fluoropyrimidine moiety itself can be bioactivated, leading to the formation of reactive metabolites that cause time-dependent inhibition (TDI) of CYP isoforms, particularly CYP3A4. This occurs when a metabolite, rather than the parent drug, inactivates the enzyme. Research has shown that this bioactivation can proceed via oxidative defluorination. However, this liability can be engineered out of the molecule. Studies on a 5-fluoropyrimidine compound revealed that substitution at both the 4- and 6-positions of the pyrimidine ring was necessary to eliminate the observed TDI of CYP3A4. Some pyrimidine-imidazole derivatives have been found to inhibit P450 3A4 competitively, with inhibition constants (Ki) around 2.0 μM.

Beyond enzyme inhibition, the metabolites of fluoropyrimidines can be fraudulently incorporated into both RNA and DNA, leading to widespread cellular disruption.

RNA Disruption: Following intracellular conversion to 5-fluorouridine (B13573) triphosphate (FUTP), the metabolite is extensively incorporated into various RNA species in place of uridine (B1682114) triphosphate (UTP). This "fraudulent" nucleotide disrupts normal RNA function in several ways:

It inhibits the processing of precursor ribosomal RNA (pre-rRNA) into mature rRNA.

It interferes with the post-transcriptional modification of transfer RNAs (tRNAs).

It disrupts the assembly and function of small nuclear RNA/protein (snRNP) complexes, leading to faulty pre-mRNA splicing.

The efficacy and resistance mechanisms associated with fluoropyrimidine derivatives are intricately linked to their modulation of cellular signaling pathways.

Drug resistance to 5-FU has been associated with the activation of specific signaling cascades, including JAK/STAT, Wnt, Notch, and NF-κB. Therefore, derivatives that can co-inhibit these pathways may offer a strategy to overcome resistance.

Furthermore, derivatives can be designed to directly interfere with pathways that cancer cells rely on for survival. For instance, novel pyrimidine analogs have been shown to abrogate the S-phase cell cycle arrest induced by 5-FU. One such compound was found to inhibit the phosphorylation of checkpoint kinase 1 (Chk1), a critical regulator of the DNA damage response, suggesting an indirect mechanism of action that sensitizes cancer cells to DNA-damaging agents. Other pyrimidine derivatives have been shown to induce cancer cell death by targeting the SRC/AKT/mTOR signaling pathway.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The development of effective therapeutic agents from the this compound scaffold relies heavily on understanding the relationship between chemical structure and biological activity. SAR and QSAR studies are computational and empirical methods used to guide the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

The biological profile of a pyrimidine derivative can be dramatically altered by modifying the substituents at various positions on the heterocyclic ring. For a parent structure like this compound, the groups at positions 2, 4, and 5 are key handles for chemical modification.

Position 4 (Chloro group): The chlorine atom at C4 is a versatile leaving group, making it a prime site for introducing a wide variety of substituents. In the development of kinase inhibitors, this position is frequently substituted with different amine-containing moieties to form critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.

Position 2 (Ethoxy group): Modifications at the C2 position can influence solubility, cell permeability, and interactions with the target protein.

Position 5 (Fluoro group): The fluorine atom at C5 is fundamental to the classic TS-inhibition mechanism, as it prevents the dissociation of the FdUMP-TS complex. However, this moiety is also implicated in the bioactivation that leads to CYP450 inhibition.

General Modifications: Studies on various pyrimidine series have shown that introducing flexible, solubilizing groups can enhance physicochemical properties. For example, in pyrrolo[2,3-d]pyrimidine inhibitors, the addition of a methyl group at the 5-position was designed to create favorable hydrophobic interactions with specific amino acid residues (like valine or isoleucine) in the target enzyme's active site, thereby increasing potency and selectivity.

In modern drug discovery, lead optimization is guided by more than just raw potency (e.g., IC50). Metrics that normalize potency for the size and lipophilicity of a molecule are crucial for developing efficient and drug-like candidates.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It helps to identify small, efficient fragments that can be grown into more potent leads without accumulating excessive molecular weight.

Lipophilic Efficiency (LipE) , also known as Lipophilic Ligand Efficiency (LLE), relates the potency of a compound to its lipophilicity (LogP or LogD). High LipE is desirable, as it indicates that a compound achieves its potency without being overly greasy, which can lead to problems with solubility, metabolism, and off-target toxicity.

A clear example of this optimization process is seen in the development of a furano-pyrimidine Aurora kinase inhibitor. The initial lead compound had potent in vitro activity but was inactive in vivo. By systematically introducing various solubilizing functional groups, researchers were able to improve both LE and LipE, leading to a new compound with enhanced in vitro potency, better physicochemical properties, and significant in vivo activity in a cancer xenograft model. This rational approach, which focuses on improving efficiency metrics, is key to optimizing binding affinity while maintaining favorable drug-like properties.

Bioactivation and Metabolism Studies

The metabolic pathway of a xenobiotic, such as a derivative of this compound, involves a series of enzymatic modifications aimed at increasing its water solubility to facilitate excretion. These processes, broadly categorized into Phase I and Phase II reactions, can lead to either detoxification or, in some cases, bioactivation to more pharmacologically active or even toxic metabolites.

The metabolism of fluorinated pyrimidines is complex and can be influenced by the nature and position of various substituents on the pyrimidine ring. For many fluorinated pyrimidines used in medicine, such as 5-fluorouracil (B62378) (5-FU), bioactivation is a critical step for their therapeutic effect. wikipedia.orgclinpgx.org These compounds can be anabolized to nucleotides that interfere with DNA and RNA synthesis. clinpgx.org Conversely, catabolic pathways, primarily initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), lead to inactive metabolites. wikipedia.orgmdpi.comnih.gov The balance between these anabolic and catabolic pathways is a key determinant of both the efficacy and toxicity of fluoropyrimidine drugs. nih.gov

For a compound like this compound, its metabolism would likely involve modifications of the ethoxy group, potential dechlorination, and reactions involving the fluorinated pyrimidine core. The presence of the fluorine atom can significantly influence the metabolic profile, often by blocking sites of oxidation or by altering the electronic properties of the molecule. annualreviews.org

A key metabolic pathway for fluorinated aromatic and heteroaromatic compounds is oxidative defluorination, which involves the cleavage of a carbon-fluorine (C-F) bond. This is a significant transformation, as the C-F bond is the strongest single bond in organic chemistry, making it generally resistant to cleavage. manchester.ac.ukresearchgate.net Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are known to catalyze the oxidative defluorination of some fluorinated compounds. manchester.ac.ukresearchgate.net

Computational studies have explored the mechanisms of P450-catalyzed aromatic defluorination. manchester.ac.uk One proposed mechanism involves an electrophilic attack by the active oxygen species of the P450 enzyme on the fluorinated ring, which can lead to the formation of an epoxide intermediate. manchester.ac.uk This can be followed by rearrangement and subsequent defluorination. Another potential pathway involves a 1,2-fluorine shift. manchester.ac.uk The enzymatic environment, including the presence of proton donors, can play a crucial role in facilitating the defluorination process. manchester.ac.uk

While direct evidence for the oxidative defluorination of this compound is not available, studies on other fluorinated aromatic compounds provide insight into the potential pathways. For instance, the P450-catalyzed oxidative defluorination of chiral organofluorines has been demonstrated, highlighting the versatility of these enzymes in C-F bond activation. acs.orgresearchgate.net

Table 1: Potential Mechanisms of P450-Catalyzed Aromatic Defluorination

| Proposed Mechanism | Description | Key Intermediates | Reference |

| Epoxidation Pathway | Initial formation of an epoxide across a double bond of the aromatic ring, followed by rearrangement and fluoride (B91410) elimination. | Arene oxide (epoxide) | manchester.ac.uk |

| 1,2-Fluorine Shift | An electrophilic attack on the ring leads to a carbocationic intermediate, which is stabilized by a 1,2-shift of the fluorine atom, followed by subsequent reactions leading to defluorination. | Cationic sigma-complex | manchester.ac.uk |

The most well-documented interaction of fluorinated pyrimidines with drug-metabolizing enzymes is the inhibition of dihydropyrimidine dehydrogenase (DPD) by certain analogues. nih.gov DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil. nih.gov Inhibition of DPD can lead to increased bioavailability and toxicity of 5-FU. nih.gov Some oral fluoropyrimidine drug formulations intentionally include a DPD inhibitor to modulate the pharmacokinetics of the active drug. nih.gov

Furthermore, the fluorine substituent itself can influence the interaction with enzymes. The high electronegativity of fluorine can alter the binding affinity of the molecule to the active site of an enzyme. In some cases, fluorine is strategically incorporated into drug candidates to block metabolic sites and enhance metabolic stability. doi.org For example, fluorination can prevent hydroxylation at a specific position, thereby prolonging the half-life of a drug. doi.org

Cytochrome P450 enzymes are also key players in potential interactions. A compound can act as a competitive or non-competitive inhibitor of a particular CYP isoform, affecting the metabolism of other drugs that are substrates for the same enzyme. For instance, some fluorinated compounds are known to be mechanism-based inhibitors of CYP enzymes, where a reactive metabolite formed during the catalytic cycle covalently binds to and inactivates the enzyme.

Table 2: General Interactions of Fluorinated Pyrimidines with Drug Metabolizing Enzymes

| Enzyme | Type of Interaction | Potential Consequence | Example from Fluoropyrimidine Class | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Inhibition | Increased bioavailability and toxicity of DPD substrates. | Eniluracil, 5-chloro-2,4-dihydroxypyridine | nih.gov |

| Thymidylate Synthase (TS) | Inhibition | Inhibition of DNA synthesis (therapeutic effect). | 5-Fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) | clinpgx.orgnih.gov |

| Cytochrome P450 (CYP) Isoforms | Substrate | Metabolism, potentially leading to activation or inactivation. | Tegafur (activated by CYP2A6) | nih.govclinpgx.org |

| Cytochrome P450 (CYP) Isoforms | Inhibition | Altered metabolism of co-administered drugs. | General principle for many drugs | doi.org |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The efficient and selective synthesis of highly functionalized pyrimidines is a cornerstone of drug discovery programs centered on this scaffold. While classical methods for pyrimidine (B1678525) synthesis are well-established, ongoing research is focused on developing novel methodologies that offer improved yields, greater functional group tolerance, and enhanced regioselectivity.

Future synthetic strategies applicable to 4-Chloro-2-ethoxy-5-fluoropyrimidine and its analogs are likely to focus on:

Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that forms C-C and C-N bonds with the liberation of only hydrogen and water. acs.org Such methods could be adapted for the synthesis of precursors to this compound, reducing the reliance on hazardous reagents and minimizing waste.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. The application of flow chemistry to the synthesis of pyrimidine derivatives is an active area of research and could be instrumental in the large-scale and efficient production of this compound.